molecular formula C10H13NOS B1596487 2-(4-Methoxyphenyl)-1,3-thiazolane CAS No. 31404-08-7

2-(4-Methoxyphenyl)-1,3-thiazolane

Cat. No.: B1596487
CAS No.: 31404-08-7
M. Wt: 195.28 g/mol
InChI Key: OQFUUZFCTONCOU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-thiazolane is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-1,3-thiazolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as nitric oxide synthase (NOS), by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO) levels . These interactions are crucial for understanding the compound’s potential neuroprotective effects and its role in mitigating oxidative stress-induced cellular damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neuronal cells from apoptosis induced by oxidative stress, thereby enhancing cell survival . Additionally, this compound affects the expression of genes related to apoptosis and stress responses, further highlighting its potential therapeutic benefits.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism involves the enhancement of O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial homeostasis and cellular bioenergetics . This modification helps protect cells from ischemic-like conditions by improving mitochondrial function and inhibiting apoptosis pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings reveal important insights into its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its protective effects over extended periods . Long-term exposure to this compound has been associated with sustained improvements in cellular function and resilience to oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against neurodegeneration and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications. These studies provide valuable information on the compound’s safety and efficacy in vivo.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence glucose metabolism and energy production by modulating the O-GlcNAc pathway . This interaction enhances cellular bioenergetics and stress responses, contributing to the compound’s protective effects under metabolic stress conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its protective effects by enhancing mitochondrial homeostasis and bioenergetics . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to mitochondrial compartments.

Biological Activity

2-(4-Methoxyphenyl)-1,3-thiazolane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potent antitumor effects. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NOSC_{10}H_{13}NOS. The structure features a thiazole ring fused with a methoxy-substituted phenyl group, contributing to its unique chemical properties and potential biological activities.

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Microwave Irradiation : Cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions.
  • Multicomponent Reactions : Involves the condensation of various reactants such as 5-hydroxy-4,7-dimethyl-2H-chromen-2-one and Meldrum’s acid to yield derivatives of thiazolane.

Antitumor Activity

Research indicates that this compound and its derivatives exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

O-GlcNAcylation Enhancement

Analogues of this compound have been investigated for their ability to enhance O-GlcNAcylation levels in mitochondria. O-GlcNAcylation is crucial for cell survival and tissue protection, suggesting therapeutic potential in diseases where these pathways are disrupted.

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring is believed to contribute to these effects by interacting with microbial targets .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the benzothiazole nucleus. For instance:

Compound NameStructureUnique Features
2-(4-Fluorophenyl)-1,3-thiazoleStructureEnhanced lipophilicity; potential for better bioavailability
2-(4-Hydroxyphenyl)-1,3-thiazoleStructureIncreased solubility; different biological activity profile
N-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidineStructureAltered steric effects; potential for different reactivity

These variations highlight how structural modifications can significantly impact the compound's chemical properties and biological activities.

Study on Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated a series of thiazole derivatives for their antitumor efficacy against MCF-7 breast cancer cells. The results demonstrated that specific modifications to the thiazole ring enhanced cytotoxicity compared to the parent compound .

Toxicological Assessment

Another study focused on the toxicological impacts of related thiazolidinone compounds in zebrafish models. The findings indicated that certain derivatives could cause mitochondrial degeneration in testicular cells, suggesting potential reproductive toxicity . This underscores the importance of evaluating both therapeutic benefits and safety profiles.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(4-Methoxyphenyl)-1,3-thiazolane serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and pharmaceuticals.

Biology

The compound has been extensively studied for its biological activities , particularly:

  • Antimicrobial Properties : Research indicates significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
MicroorganismMIC (mg/mL)MBC (mg/mL)
E. coli0.170.23
B. cereus0.230.47
S. Typhimurium0.230.47

These results suggest its potential use in treating infections caused by these pathogens .

  • Anti-inflammatory and Anticancer Activities : Studies have shown that derivatives of this compound exhibit promising anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Additionally, its anticancer properties are being explored in various cell lines, demonstrating potential therapeutic applications .

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic effects:

  • Therapeutic Applications : It has been evaluated for its role in enhancing O-GlcNAcylation levels in cells, which is associated with cell survival and tissue protection . This mechanism is crucial for developing treatments for diseases where cellular stress responses are implicated.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against common pathogens such as E. coli and B. cereus. The research emphasized the need for further exploration of its mechanisms of action to optimize its use in clinical settings .
  • Anti-inflammatory Mechanisms :
    Research involving in vitro assays demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines, suggesting a pathway through which it may exert therapeutic effects in inflammatory diseases .
  • Synthesis of Derivatives :
    A recent study focused on synthesizing new analogs of this compound to enhance biological activity and reduce toxicity profiles. The results indicated that certain modifications could significantly improve the compound's efficacy against cancer cell lines .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFUUZFCTONCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902983
Record name NoName_3561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31404-08-7
Record name Thiazolidine, 2-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 31404-08-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

To a solution of p-methoxybenzaldehyde (1.81 g, 13.3 mmol) in ethanol (15 ml) was added dropwise a solution of cysteamine HCl (0.5 g, 4.4 mmol) in water (5 ml) and the solution stirred at RT for 18 h. The bulk of the ethanol was removed by rotary evaporator and the residue was diluted with water (15 ml) and extracted with diethyl ether (3×20 ml) to remove excess aldehyde. The aqueous layer was basified by addition of solid sodium carbonate (0.3 g) causing the product to precipitate out of solution. The precipitate was filtered, washed carefully with water (3×20 ml) and dried in a vacuum desiccator to give 2-(4-methoxyphenyl)-1,3-thiazolane (5) as a white solid (0.55 g, 69%), mp 94-95° (lit mp, 93-94°). 1H nmr (CDCl3, 300 MHz) 2.51, s, NH; 3.05-3.20, m, H4,4,5; 3.64, m, H5; 3.80, s, OMe; 5.23, s, H2; 6.87, d (8.7 Hz), H3′,5′; 7.44, d (8.7), H2′,H6′. ESI (+ve) MS m/z 196 (M+H, 100%).
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-1,3-thiazolane

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